molecular formula C14H13NO4S B4768273 {3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid

{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid

Cat. No. B4768273
M. Wt: 291.32 g/mol
InChI Key: BDGIAXGTPLWBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound falls within a category of chemicals that exhibit a range of biological activities and are of interest for their potential applications in various fields, including medicinal chemistry. The presence of thienyl and phenoxy groups suggests it could have interesting reactivity and properties worth exploring.

Synthesis Analysis

The synthesis of related triorganotin(IV) complexes has been detailed, showing the use of spectroscopic techniques combined with elemental analyses for characterization. These methods could potentially apply to the synthesis and analysis of "{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid" by analogy, indicating a complex synthesis pathway that involves multiple steps and precise conditions for successful compound formation (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Molecular Structure Analysis

Studies on macrocyclic compounds and their clathrates provide insight into how such structures can be analyzed. X-ray diffraction is a crucial tool in understanding the molecular geometry and interactions within such compounds, likely applicable to our compound of interest for elucidating its molecular structure (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Reactions and Properties

The reactivity of compounds containing phenoxy and acetic acid groups has been explored in the context of their effects on hemoglobin's affinity for oxygen, which highlights the potential for specific functional group interactions to impart significant biological relevance. Such studies lay the groundwork for understanding the chemical behavior of "{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid" in biological systems (Lalezari & Lalezari, 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be studied as a potential pharmaceutical compound, or its reactivity could be explored to develop new synthetic methods .

properties

IUPAC Name

2-[3-methyl-4-(thiophene-2-carbonylamino)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-9-7-10(19-8-13(16)17)4-5-11(9)15-14(18)12-3-2-6-20-12/h2-7H,8H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGIAXGTPLWBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-Methyl-4-[(thiophen-2-ylcarbonyl)amino]phenoxy}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid
Reactant of Route 2
{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid
Reactant of Route 4
Reactant of Route 4
{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid
Reactant of Route 5
Reactant of Route 5
{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid
Reactant of Route 6
Reactant of Route 6
{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.